Antimicrobial Potency of Fluoroquinolone-Monoterpene Conjugates: trans-3-Hydroxy-cis-Myrtanylamine vs. (-)-Nopylamine vs. Moxifloxacin
In a 2025 study, fluoroquinolones carrying a monoterpene moiety at C7 were synthesized and tested against Staphylococcus aureus. The conjugate of trans-3-hydroxy-cis-myrtanylamine (compound 18) showed MIC values 2- to 8-fold lower (more potent) than moxifloxacin against MSSA isolates. In contrast, the (-)-nopylamine conjugate (compound 16) was 4- to 8-fold less active than moxifloxacin on MSSA. Against biofilms, both conjugates were 4-fold more active than moxifloxacin and ciprofloxacin [1]. This establishes that the cis-myrtanylamine-derived conjugate is unequivocally superior to the nopylamine-derived analog for MSSA applications, confirming that the choice of pinane amine scaffold is a critical determinant of antibacterial activity.
| Evidence Dimension | Minimal inhibitory concentration (MIC) against MSSA |
|---|---|
| Target Compound Data | Fluoroquinolone-trans-3-hydroxy-cis-myrtanylamine conjugate (18): 2- to 8-fold lower MIC than moxifloxacin |
| Comparator Or Baseline | Fluoroquinolone-(-)-nopylamine conjugate (16): 4- to 8-fold higher MIC than moxifloxacin; moxifloxacin: baseline reference |
| Quantified Difference | ≥8-fold differential in relative MIC between the two monoterpene conjugates (18 superior to 16 by at least 8-fold on MSSA) |
| Conditions | Broth microdilution assay against MSSA clinical isolates; biofilm assays against S. aureus biofilms |
Why This Matters
For procurement decisions in anti-infective lead optimization, selecting (-)-cis-myrtanylamine over (-)-nopylamine as the chiral amine fragment predicts at least an 8-fold improvement in MSSA potency in the resulting fluoroquinolone conjugate.
- [1] Gilfanov, I.R. et al. (2025). Novel Fluoroquinolones With Pinane Moiety: Synthesis and Antimicrobial Activity. Chemistry & Biodiversity, e202402601. View Source
